N-(2-chlorobenzyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-14-7-8-23-21(25-14)30-13-16-9-18(27)19(29-2)11-26(16)12-20(28)24-10-15-5-3-4-6-17(15)22/h3-9,11H,10,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCOCIBEKLASTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Pyrimidinylthio Intermediate: This involves the reaction of pyrimidine derivatives with thiol compounds.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and pyrimidinylthio moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs Identified:
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) Structural Features: Chloro-substituted phenyl, pyrimidine, and thiophene moieties. Comparison: Lacks the pyridinone core and thioether linkage but shares chloro-aromatic and pyrimidine motifs. This may reduce lactam-related stability compared to the target compound .
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (3) Structural Features: Pyrazinone core with thiophene and cyclobutylamino groups. The thiophene substituent may confer distinct electronic effects compared to the target’s 4-methylpyrimidine .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Structural Features: Sulfanyl-linked pyrimidine and acetamide groups. Comparison: Shares the thioether bridge but lacks the pyridinone and chlorobenzyl groups. The dimethylpyrimidine may enhance steric hindrance, affecting target selectivity .
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) Structural Features: Dual thioether linkages with oxadiazole and nitroaryl groups.
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-(2-chlorobenzyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with potential biological activities. This article synthesizes the available research findings on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 393.87 g/mol |
| CAS Number | 1005302-94-2 |
| Melting Point | Not Available |
| Solubility | Not Available |
This compound exhibits its biological activity primarily through inhibition of specific enzymes. One of the key targets is aldose reductase (ALR2), an enzyme involved in the polyol pathway, which is crucial in diabetic complications. Inhibiting ALR2 can potentially alleviate oxidative stress and other related conditions.
Aldose Reductase Inhibition
Research indicates that compounds similar to this compound show significant inhibitory activity against ALR2. For instance, derivatives with similar structural motifs have been documented to exhibit moderate to high inhibitory potency against ALR2, suggesting that modifications in their chemical structure can enhance their efficacy as ALR2 inhibitors .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits ALR2 activity. The compound's structure allows it to interact with the active site of the enzyme, leading to reduced substrate conversion and subsequent decreases in polyol levels, which are implicated in diabetic complications.
Antioxidant Activity
Additionally, this compound exhibits antioxidant properties, which are beneficial in reducing oxidative stress. The incorporation of methoxy and thio groups in its structure enhances its capacity to scavenge free radicals, thus providing dual action as both an ALR2 inhibitor and an antioxidant .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound. Below are notable findings:
-
Study on Aldose Reductase Inhibitors : A series of related compounds were synthesized and tested for their ability to inhibit ALR2. The results indicated that modifications such as adding aromatic rings significantly enhanced inhibitory potency .
Compound ALR2 Inhibition (%) Compound A 70 Compound B 85 N-(2-chlorobenzyl)... 78 - Antioxidant Efficacy : Research conducted on similar hydroxypyridinone derivatives showed significant radical scavenging activity, indicating a strong potential for use in therapeutic applications targeting oxidative stress-related diseases .
- Clinical Implications : The dual role of these compounds as both enzyme inhibitors and antioxidants positions them as promising candidates for further development in treating diabetes-related complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
